1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

描述

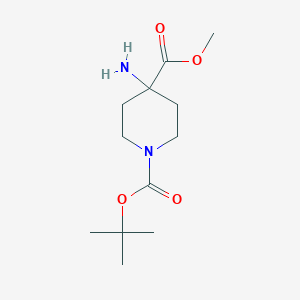

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

准备方法

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

化学反应分析

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions: Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

Pharmacological Research

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has been studied for its potential as a pharmacological agent. Research indicates that it may exhibit activity against various biological targets:

- NLRP3 Inhibition : Some studies suggest that derivatives of piperidine compounds can inhibit the NLRP3 inflammasome, which is implicated in inflammatory diseases. This inhibition could lead to therapeutic strategies for conditions such as diabetes and neurodegenerative diseases .

- Antidepressant Activity : The compound's structural similarity to other piperidine derivatives has led to investigations into its effects on mood disorders. Certain analogs have shown promise in animal models for their antidepressant-like effects .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows chemists to modify its functional groups to create new compounds with tailored biological activities. For instance:

- Conjugation with Other Moieties : Researchers have explored conjugating this compound with various pharmacophores to enhance efficacy against specific targets or improve pharmacokinetic properties .

Case Study 1: NLRP3 Inhibitors

A study published in Molecules highlights the synthesis of benzo[d]imidazole derivatives using piperidine scaffolds. The research demonstrated that compounds derived from this compound effectively inhibited IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .

| Compound | NLRP3 Inhibition (%) | IL-1β Release Reduction (%) |

|---|---|---|

| Compound A | 35% | 20% |

| Compound B | 39% | 18% |

Case Study 2: Antidepressant Activity

In another study focusing on the antidepressant potential of piperidine derivatives, analogs of 1-tert-butyl 4-methyl 4-aminopiperidine were tested in rodent models. Results indicated significant reductions in depressive-like behaviors compared to controls, supporting further investigation into this compound's mechanism of action .

作用机制

The mechanism of action of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be compared to other similar compounds such as:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.

4-Amino-1-Boc-piperidine: Known for its use in the synthesis of various pharmaceutical intermediates.

1-Boc-4-piperidone: Utilized in the synthesis of piperidine-based compounds with potential pharmaceutical applications.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various fields of research and industry.

生物活性

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, also known by its CAS number 362703-35-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Basic Information

- Chemical Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 270.32 g/mol

- CAS Number : 362703-35-3

- Synonyms : N-Boc-Piperidine-4-carboxylic acid methyl ester

Pharmacological Effects

This compound exhibits a range of biological activities that have been documented in various studies. Key findings include:

- Analgesic Properties : Preliminary studies indicate that this compound may exhibit analgesic effects comparable to established opioids. In a study on opioid receptor binding affinities, it was found that certain derivatives showed moderate to high affinity for the mu-opioid receptor (MOR) .

| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |

|---|---|---|---|

| 1 | 10.3 ± 5.1 | >100 | 87.6 ± 29 |

| 2 | 29.4 ± 15 | 90.7 ± 23 | >100 |

- CNS Activity : The compound has been evaluated for its central nervous system (CNS) activity, showing potential as a therapeutic agent in treating conditions related to pain and anxiety .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems. It may act as an agonist at specific opioid receptors, leading to analgesic effects while minimizing adverse side effects commonly associated with traditional opioids .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Reagents Used : Common reagents include isocyanides and carboxylic acids which undergo condensation reactions.

- Yield : Reported yields for various synthetic routes range from 60% to over 80%, depending on the specific conditions employed .

Study on Analgesic Efficacy

In a comparative study involving several derivatives of piperidine-based compounds, it was noted that certain modifications led to enhanced analgesic properties while reducing side effects such as respiratory depression .

Clinical Trials

Ongoing clinical trials are investigating the efficacy of this compound in treating chronic pain conditions and its potential role in opioid-sparing strategies for pain management.

属性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPCQLBEECGPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610091 | |

| Record name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321997-89-1 | |

| Record name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。